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Abstract
This application note provides a detailed protocol for the identification and separation of

Meloxicam Impurity C in pharmaceutical formulations using Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC). Meloxicam, a non-steroidal anti-inflammatory

drug (NSAID), can contain various impurities that need to be monitored to ensure the safety

and efficacy of the final drug product.[1] Meloxicam Impurity C, chemically known as N-

[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-

carboxamide 1,1-dioxide, is a known impurity listed in the European Pharmacopoeia.[2][3] This

document outlines the necessary reagents, equipment, and a step-by-step procedure for the

successful identification of this impurity.

Introduction
Meloxicam is a potent NSAID used for the treatment of various inflammatory conditions.[4] The

manufacturing process and storage of Meloxicam can lead to the formation of several

degradation products and impurities.[3] Regulatory bodies require stringent control and

monitoring of these impurities in pharmaceutical formulations. Meloxicam Impurity C is a

significant process-related impurity.[3] Its chemical structure is distinct from the parent

Meloxicam molecule, with the molecular formula C₁₅H₁₅N₃O₄S₂ and a molecular weight of

365.43 g/mol .[4][5] This application note details a reliable RP-HPLC method for the effective
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separation and identification of Meloxicam Impurity C from Meloxicam and other related

impurities.

Experimental Protocol
This protocol is based on established methods for the analysis of Meloxicam and its impurities.

[1][6]

1. Materials and Reagents

Meloxicam Reference Standard (USP or equivalent)

Meloxicam Impurity C Certified Reference Material (CRM)

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Orthophosphate (Analytical Grade)

Orthophosphoric Acid (Analytical Grade)

Water (HPLC Grade)

Pharmaceutical formulation of Meloxicam for testing

2. Equipment

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode

Array (PDA) detector.

Hypersil Gold C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

Analytical balance

pH meter

Sonicator
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Volumetric flasks and pipettes

Syringe filters (0.45 µm)

3. Preparation of Solutions

Mobile Phase: Prepare a solution of 0.65% potassium dihydrogen orthophosphate in water

and adjust the pH to 6.0 with orthophosphoric acid. The mobile phase consists of this buffer

and methanol in a ratio of 45:55 (v/v).[1] Filter the mobile phase through a 0.45 µm

membrane filter and degas using sonication before use.

Diluent: A mixture of methanol and water (50:50 v/v) can be used as a diluent.

Standard Stock Solution of Meloxicam: Accurately weigh and dissolve an appropriate

amount of Meloxicam reference standard in the diluent to obtain a concentration of 100

µg/mL.

Standard Stock Solution of Meloxicam Impurity C: Accurately weigh and dissolve an

appropriate amount of Meloxicam Impurity C CRM in the diluent to obtain a concentration

of 25 µg/mL.

System Suitability Solution: Prepare a solution containing both Meloxicam (e.g., 20 µg/mL)

and Meloxicam Impurity C (e.g., 5 µg/mL) in the diluent.

Sample Preparation:

Take a representative sample of the pharmaceutical formulation (e.g., finely powdered

tablets).

Accurately weigh a portion of the sample equivalent to 10 mg of Meloxicam and transfer it

to a 100 mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

Make up the volume to 100 mL with the diluent and mix well.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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4. Chromatographic Conditions

Parameter Value

Column Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[1]

Mobile Phase
0.65% Potassium Dihydrogen Orthophosphate

(pH 6.0) : Methanol (45:55 v/v)[1]

Flow Rate 1.0 mL/min[1]

Column Temperature 40°C[1]

Detection Wavelength 361 nm[1]

Injection Volume 20 µL

Run Time Approximately 15 minutes

Data Presentation
The following table summarizes the expected retention times for Meloxicam and its impurities

based on the described method. Actual retention times may vary slightly depending on the

specific HPLC system and column used.

Compound Retention Time (min)

Meloxicam ~7.21[1]

Impurity A ~4.18[1]

Impurity C ~9.13[1]

Impurity D ~5.32[1]

System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample

analysis. Inject the system suitability solution and verify the following parameters:
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Resolution: The resolution between the Meloxicam peak and the Meloxicam Impurity C
peak should be greater than 2.0.

Tailing Factor: The tailing factor for the Meloxicam peak should not be more than 2.0.

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution

should be less than 2.0%.

Visualization of the Experimental Workflow
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Caption: Workflow for the identification of Meloxicam Impurity C.
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Conclusion
The described RP-HPLC method is sensitive, specific, and robust for the identification of

Meloxicam Impurity C in pharmaceutical formulations. This protocol provides a clear and

detailed procedure for researchers and quality control analysts to effectively monitor and

control the impurity levels in Meloxicam drug products, ensuring compliance with regulatory

standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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